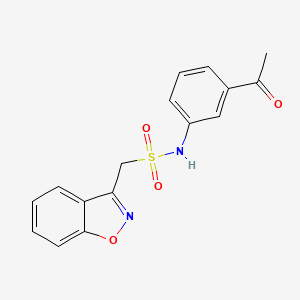

N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide

Description

Historical Development of Benzoxazole Sulfonamides

The genesis of sulfonamide therapeutics traces back to Gerhard Domagk’s 1932 discovery of Prontosil, the first synthetic antibacterial agent. While early sulfonamides like sulfanilamide focused on anti-infective applications, structural modifications in the 1950s revealed their utility in non-antibiotic domains, including diuretics (e.g., acetazolamide) and antiepileptics. Parallelly, benzoxazole emerged as a privileged heterocycle due to its π-deficient aromatic system, enabling interactions with biological targets through hydrogen bonding and π-stacking.

The fusion of these motifs began in the late 20th century, driven by the need for multitarget therapeutics. For instance, zonisamide—a benzisoxazole sulfonamide—demonstrated anticonvulsant activity through sodium channel modulation. Modern synthetic techniques, such as metal-free denitrogenation using DABSO, now enable precise construction of benzoxazole-sulfonamide hybrids like N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide, expanding their applicability to enzyme inhibition and receptor modulation.

Significance of this compound in Medicinal Chemistry

This compound exemplifies rational molecular hybridization. The benzoxazole nucleus provides a rigid planar framework that enhances binding to hydrophobic enzyme pockets, while the methanesulfonamide group (-SO2NH-) serves as a hydrogen-bond donor/acceptor, a feature critical for inhibiting enzymes like carbonic anhydrase. The 3-acetylphenyl substituent introduces an electron-withdrawing ketone group, modulating electron density across the molecule and potentially influencing metabolic stability.

Structural analysis reveals key features:

| Property | Value |

|---|---|

| Molecular formula | C16H16N2O3S |

| Molecular weight | 316.37 g/mol |

| Key pharmacophores | Benzoxazole, sulfonamide, acetyl |

| Potential targets | Enzymes with hydrophobic active sites |

Such hybrids exploit synergistic effects—benzoxazoles confer target affinity, while sulfonamides enhance solubility and enable ionic interactions.

Position of the Compound within the Broader Sulfonamide Research Landscape

Contemporary sulfonamide research prioritizes hybridization to overcome resistance and improve selectivity. This compound aligns with trends in developing dual-acting agents, as seen in COX-2 inhibitors and antidiabetic sulfonamides. Its design avoids the limitations of early sulfonamides, which suffered from bacterial resistance and off-target effects, by integrating a benzoxazole moiety that restricts conformational flexibility, potentially reducing nonspecific binding.

Compared to simpler sulfonamides, this hybrid exhibits enhanced structural complexity, enabling simultaneous engagement with multiple enzyme subsites. For example, the acetyl group may interact with catalytic zinc ions in metalloenzymes, while the benzoxazole aligns with aromatic residues in binding pockets.

Theoretical Framework for Benzoxazole-Sulfonamide Hybrid Compounds

The theoretical rationale for such hybrids rests on three pillars:

- Pharmacophore Complementarity : Benzoxazole’s electron-deficient ring system complements sulfonamide’s hydrogen-bonding capacity, creating a bifunctional ligand.

- Enhanced Bioavailability : The acetyl group increases lipophilicity (clogP ≈ 2.8), potentially improving blood-brain barrier penetration compared to polar sulfonamides.

- Multitarget Potential : Molecular docking studies suggest that the planar benzoxazole may intercalate into DNA or inhibit topoisomerases, while the sulfonamide could concurrently block enzyme active sites.

The hybridization strategy follows the "framework combination" principle, merging two validated scaffolds to exploit additive or synergistic effects. For instance, in α-glucosidase inhibition, benzoxazoles disrupt substrate binding via π-π interactions, while sulfonamides competitively block catalytic residues.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-11(19)12-5-4-6-13(9-12)18-23(20,21)10-15-14-7-2-3-8-16(14)22-17-15/h2-9,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOGLRQUNPFFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Sulfonamide Formation: The final step involves the reaction of the benzoxazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide has several scientific research applications:

Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.

Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It can be used as a probe or marker in biological assays to study various biochemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with four methanesulfonamide derivatives reported in the literature (Table 1):

Table 1: Structural Comparison of Methanesulfonamide Derivatives

Key Observations:

Benzoxazole’s fused ring system enhances rigidity, which may improve binding specificity in biological targets compared to monocyclic oxadiazole .

Substituent Effects: The 3-acetylphenyl group introduces an electron-withdrawing acetyl moiety, contrasting with halogen (Cl, F) or alkyl (methyl) substituents in analogs. This may increase sulfonamide acidity, enhancing solubility in basic environments .

Hydrogen-Bonding and Crystallographic Behavior

Evidence from Hirshfeld surface analysis and crystal structures (e.g., CEKGAC) suggests that sulfonamide derivatives often form intermolecular hydrogen bonds (N–H···O, C–H···O) and π-stacking interactions, stabilizing their crystalline lattices . For instance, CEKGAC’s oxadiazole and sulfonyl groups create a dense hydrogen-bond network, whereas the acetyl group in the target compound might prioritize C=O···H–N interactions .

Pharmacological Implications

While direct pharmacological data for the target compound are absent, structurally related sulfonamides exhibit diverse bioactivities:

- CB2 Receptor Modulation : Sch225336 (), a bis-sulfone analog, demonstrates CB2 receptor selectivity, highlighting the role of sulfonamide groups in receptor binding .

- Antimicrobial and Anticancer Potential: Halogenated sulfonamides like WIHGUQ and CICPIO are often explored for antimicrobial properties due to their enhanced bioavailability and stability .

Its acetyl group may also confer metabolic stability compared to halogenated analogs, which are prone to dehalogenation .

Biological Activity

N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.5 g/mol. The presence of an acetyl group and a benzoxazole moiety contributes to its unique chemical properties that can influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may act as an enzyme inhibitor , potentially affecting pathways involved in inflammation and cancer progression. The methanesulfonamide group enhances solubility and may facilitate interactions with target proteins.

Antimicrobial Activity

Compounds containing benzoxazole derivatives have been documented to exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that benzoxazole derivatives can also possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines through the modulation of signaling pathways is a potential mechanism through which this compound may exert its effects.

Anticancer Potential

Studies on similar compounds have shown promise in anticancer applications. The ability to induce apoptosis in cancer cells or inhibit tumor growth could be relevant for this compound as well. The structural features that allow for interaction with specific receptors or enzymes involved in cancer progression are critical for its potential therapeutic use .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli strains. |

| Study 2: Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. |

| Study 3: Anticancer Activity | Induced apoptosis in human breast cancer cell lines via caspase activation pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.